4-Decyl-2,2-dimethyl-1,3-dioxolane
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Overview
Description
4-Decyl-2,2-dimethyl-1,3-dioxolane is an organic compound belonging to the dioxolane family. Dioxolanes are a group of organic compounds containing a dioxolane ring, which is a five-membered ring with two oxygen atoms and three carbon atoms. This compound is characterized by the presence of a decyl group (a ten-carbon alkyl chain) and two methyl groups attached to the dioxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Decyl-2,2-dimethyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of molecular sieves or orthoesters can enhance water removal, thereby driving the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
4-Decyl-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium compounds (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
4-Decyl-2,2-dimethyl-1,3-dioxolane has various applications in scientific research, including:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Employed in the synthesis of biologically active molecules, such as hydroxylated polyamine analogs.
Medicine: Investigated for its potential use in drug development and as a modifying agent for pro-drugs.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Decyl-2,2-dimethyl-1,3-dioxolane involves its ability to form stable cyclic acetals, which protect carbonyl groups from unwanted reactions during synthetic transformations . The compound can undergo acid-catalyzed transacetalization or hydrolysis to release the protected carbonyl compound .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A six-membered ring with two oxygen atoms and four carbon atoms.
2,2-Dimethyl-1,3-dioxolane: A similar compound with two methyl groups but without the decyl group.
4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane: A derivative with a chloromethyl group.
Uniqueness
4-Decyl-2,2-dimethyl-1,3-dioxolane is unique due to the presence of the decyl group, which imparts distinct physical and chemical properties.
Properties
CAS No. |
87946-65-4 |
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Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
4-decyl-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C15H30O2/c1-4-5-6-7-8-9-10-11-12-14-13-16-15(2,3)17-14/h14H,4-13H2,1-3H3 |
InChI Key |
IMWNVVKWVNKMSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1COC(O1)(C)C |
Origin of Product |
United States |
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